molecular formula C25H22N2 B5093599 3,3'-(phenylmethylene)bis(2-methyl-1H-indole) CAS No. 17371-59-4

3,3'-(phenylmethylene)bis(2-methyl-1H-indole)

Cat. No.: B5093599
CAS No.: 17371-59-4
M. Wt: 350.5 g/mol
InChI Key: VIKTXVREWFCADJ-UHFFFAOYSA-N
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Description

3,3’-(Phenylmethylene)bis(2-methyl-1H-indole): is an organic compound belonging to the class of bis(indolyl)methanes. This compound is characterized by the presence of two indole moieties connected via a phenylmethylene bridge. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(phenylmethylene)bis(2-methyl-1H-indole) typically involves the condensation of indole derivatives with benzaldehyde. One common method involves the use of lithium tert-butoxide (LiOtBu) as a base, which promotes the alkylation of indoles with benzyl alcohol under air . The reaction is carried out at elevated temperatures (around 150°C) for 24 hours .

Industrial Production Methods: Industrial production of bis(indolyl)methanes often employs heterogeneous catalysts to enhance yield and selectivity. For example, the use of Amberlyst-15, a solid acid catalyst, in tetrahydrofuran (THF) solvent at 65°C has been shown to produce high yields of bis(indolyl)methanes . This method is advantageous due to its eco-friendly nature and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Phenylmethylene)bis(2-methyl-1H-indole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: 3,3’-(Phenylmethylene)bis(2-methyl-1H-indole) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds .

Biology and Medicine: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties . It is being investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry: In the industrial sector, bis(indolyl)methanes are used as intermediates in the synthesis of dyes, pigments, and advanced materials. Their unique structural properties make them valuable in the development of new materials with specific electronic and optical characteristics .

Mechanism of Action

The biological activity of 3,3’-(phenylmethylene)bis(2-methyl-1H-indole) is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can bind to DNA and proteins, thereby modulating their function. It has been shown to inhibit the activity of enzymes such as human carboxylesterase 2, which plays a role in drug metabolism . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Uniqueness: 3,3’-(Phenylmethylene)bis(2-methyl-1H-indole) is unique due to the presence of the phenylmethylene bridge and the methyl groups on the indole rings. These structural features contribute to its distinct chemical reactivity and biological activity compared to other bis(indolyl)methanes .

Properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-phenylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2/c1-16-23(19-12-6-8-14-21(19)26-16)25(18-10-4-3-5-11-18)24-17(2)27-22-15-9-7-13-20(22)24/h3-15,25-27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKTXVREWFCADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938424
Record name 3,3'-(Phenylmethylene)bis(2-methyl-1H-indole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17371-59-4
Record name NSC135867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-(Phenylmethylene)bis(2-methyl-1H-indole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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